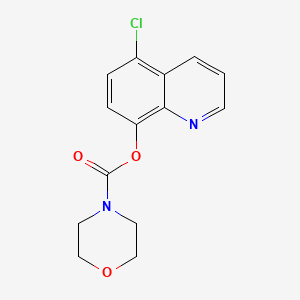

5-Chloroquinolin-8-yl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 8-Morfolino-4-carboxilato de 5-cloroquinolina es un compuesto químico que pertenece a la clase de los derivados de la quinolina. Los derivados de la quinolina son conocidos por su amplia gama de actividades biológicas y han sido ampliamente estudiados por sus posibles aplicaciones en química medicinal. Este compuesto, en particular, ha despertado interés debido a sus características estructurales únicas y sus posibles aplicaciones terapéuticas.

Métodos De Preparación

La síntesis del 8-Morfolino-4-carboxilato de 5-cloroquinolina normalmente implica la reacción de 5-cloro-8-hidroxiquinolina con ácido morfolino-4-carboxílico. La reacción se lleva a cabo normalmente en presencia de un catalizador adecuado y en condiciones controladas para asegurar un alto rendimiento y pureza del producto. Los métodos de producción industrial pueden implicar el uso de técnicas avanzadas como la síntesis asistida por microondas o la química de flujo para mejorar la eficiencia y la escalabilidad del proceso .

Análisis De Reacciones Químicas

El 8-Morfolino-4-carboxilato de 5-cloroquinolina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el átomo de cloro es sustituido por otros nucleófilos como aminas o tioles.

Aplicaciones Científicas De Investigación

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: El compuesto ha mostrado potencial en ensayos biológicos, particularmente en el estudio de la inhibición enzimática y la unión a receptores.

Medicina: Las investigaciones han indicado posibles aplicaciones terapéuticas, incluyendo actividades anticancerígenas, antimaláricas y antimicrobianas.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción del 8-Morfolino-4-carboxilato de 5-cloroquinolina implica su interacción con dianas moleculares específicas. Se sabe que el compuesto se une a ciertas enzimas y receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de las enzimas implicadas en la replicación del ADN o la síntesis de proteínas, lo que lleva a la supresión del crecimiento y la proliferación celular. Las vías moleculares exactas implicadas pueden variar en función de la aplicación y el objetivo específicos .

Comparación Con Compuestos Similares

El 8-Morfolino-4-carboxilato de 5-cloroquinolina puede compararse con otros derivados de la quinolina como:

Cloroquina: Conocida por su actividad antimalárica, la cloroquina comparte un núcleo de quinolina similar, pero difiere en la estructura de su cadena lateral.

Camptotecina: Un agente anticancerígeno que también contiene una porción de quinolina, pero tiene una estructura más compleja.

Mepacrina: Otro compuesto antimalárico con un núcleo de quinolina, pero con diferentes sustituyentes.

Hidroquinina: Utilizada en el tratamiento de la malaria, tiene una estructura de quinolina similar, pero con diferentes grupos funcionales

Propiedades

Fórmula molecular |

C14H13ClN2O3 |

|---|---|

Peso molecular |

292.72 g/mol |

Nombre IUPAC |

(5-chloroquinolin-8-yl) morpholine-4-carboxylate |

InChI |

InChI=1S/C14H13ClN2O3/c15-11-3-4-12(13-10(11)2-1-5-16-13)20-14(18)17-6-8-19-9-7-17/h1-5H,6-9H2 |

Clave InChI |

RTUFHBLRPQSAOA-UHFFFAOYSA-N |

SMILES canónico |

C1COCCN1C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.